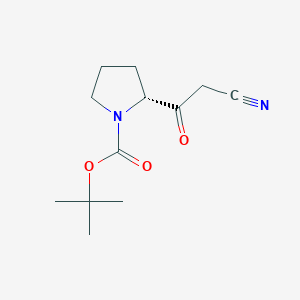

(R)-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

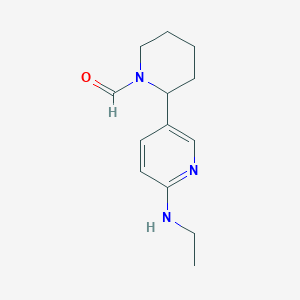

(R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat ist eine chemische Verbindung, die zur Klasse der Pyrrolidinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolidinring, eine Cyanogruppe und eine tert-Butylestergruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat beinhaltet typischerweise die Reaktion von Pyrrolidinderivaten mit Cyanoacetylderivaten unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat als Ausgangsmaterial, das eine Reihe von Reaktionen, darunter nukleophile Substitution und Veresterung, durchläuft, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung von (R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat unter Verwendung von Durchfluss-Mikroreaktorsystemen erreicht werden. Diese Systeme bieten einen effizienteren, vielseitigeren und nachhaltigeren Ansatz im Vergleich zu traditionellen Batch-Prozessen. Die Verwendung von Durchfluss-Mikroreaktoren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .

Chemische Reaktionsanalyse

Reaktionstypen

(R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Cyanogruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen Oxoderivate liefern, während Reduktionsreaktionen Aminderivate erzeugen können. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Pyrrolidinverbindungen führen .

Wissenschaftliche Forschungsanwendungen

(R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein für die Entwicklung neuer Materialien verwendet.

Biologie: Die Verbindung wird wegen ihrer möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Ligand in biochemischen Assays.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet .

Wirkmechanismus

Der Wirkmechanismus von (R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Cyanogruppe und der Pyrrolidinring spielen eine entscheidende Rolle für seine Bindungsaffinität und Selektivität gegenüber Zielproteinen. Die Verbindung kann die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine compounds .

Wissenschaftliche Forschungsanwendungen

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials .

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolidin: Ein einfacher fünfgliedriger Stickstoff enthaltender Ring, der als Kernstruktur für viele bioaktive Verbindungen dient.

Pyrrolizin: Eine bicyclische Verbindung, die einen Pyrrolidinring enthält, der mit einem Benzolring verschmolzen ist.

Pyrrolidin-2-on: Ein Lactamderivat von Pyrrolidin mit potenziellen pharmazeutischen Anwendungen.

Pyrrolidin-2,5-dione: Verbindungen mit zwei Carbonylgruppen am Pyrrolidinring, die in verschiedenen chemischen Synthesen verwendet werden.

Einzigartigkeit

(R)-tert-Butyl 2-(2-Cyanoacetyl)pyrrolidin-1-carboxylat ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Cyanogruppe und der tert-Butylestergruppe erhöht seine Vielseitigkeit in synthetischen Anwendungen und sein Potenzial als Pharmakophor bei der Medikamentenentwicklung .

Eigenschaften

Molekularformel |

C12H18N2O3 |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

tert-butyl (2R)-2-(2-cyanoacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |

InChI-Schlüssel |

MTGZWGYHTWLMSR-SECBINFHSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC#N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)

![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)